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Compound of Interest

Compound Name: 1-Bromo-2-octyne

Cat. No.: B148850

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for versatile and reactive building
blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromo-
2-octyne has emerged as a valuable precursor, offering a unigue combination of a reactive
carbon-bromine bond and a readily functionalizable internal alkyne. This guide provides a
comprehensive technical overview of 1-bromo-2-octyne, from its synthesis and
physicochemical properties to its diverse applications in key synthetic transformations, with a
particular focus on its utility in the development of novel therapeutic agents and advanced
materials. As a Senior Application Scientist, this document aims to synthesize theoretical

principles with practical, field-proven insights to empower researchers in leveraging the full
potential of this reagent.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of 1-bromo-2-octyne is
fundamental for its effective use and safe handling in a laboratory setting.
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Property Value Reference(s)
CAS Number 18495-27-7 [1]
Molecular Formula CsH13Br [1]
Molecular Weight 189.09 g/mol [1]
Appearance Colorless to pale yellow liquid [2]
Boiling Point 53-58 °C at 0.39 mmHg [2]
Purity Typically >96% [1]

Safety and Handling: 1-Bromo-2-octyne is a reactive chemical and should be handled with
appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment,
including safety goggles, gloves, and a lab coat, is mandatory. It is advisable to consult the
Safety Data Sheet (SDS) for comprehensive safety information before use.

Synthesis of 1-Bromo-2-octyne

The most common and reliable method for the synthesis of 1-bromo-2-octyne is the
bromination of the corresponding propargyl alcohol, 2-octyn-1-ol, using phosphorus tribromide
(PBrs) in the presence of a weak base like pyridine to neutralize the hydrobromic acid
byproduct.

Experimental Protocol: Synthesis of 1-Bromo-2-octyne
from 2-Octyn-1-ol

Materials:

2-Octyn-1-ol

Anhydrous diethyl ether

Anhydrous pyridine

Phosphorus tribromide (PBrs)
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Brine (saturated aqueous NaCl solution)
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate

Argon gas supply

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
dropping funnel, and an argon inlet, dissolve 2-octyn-1-ol (e.g., 75.0 mmol) in anhydrous
diethyl ether (50 mL).

Add anhydrous pyridine (e.g., 4.9 mmol) to the solution.
Cool the reaction mixture to between -30 °C and -35 °C using a suitable cooling bath.

Under an argon atmosphere, add phosphorus tribromide (e.g., 25.0 mmol) dropwise from the
addition funnel, maintaining the internal temperature below -30 °C.

After the addition is complete, stir the mixture at the same temperature for 1 hour.
Allow the reaction to warm to room temperature and stir for an additional hour.
Quench the reaction by slowly adding 100 mL of brine.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether
(4 x50 mL).[2]

Combine the organic layers and wash sequentially with saturated aqueous sodium
bicarbonate solution (150 mL), water (150 mL), and brine (150 mL).[2]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure.

Purify the crude product by vacuum distillation to afford 1-bromo-2-octyne as a colorless oil
(typical yield: ~65%).[2]
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Characterization: The structure and purity of the synthesized 1-bromo-2-octyne should be
confirmed by spectroscopic methods such as *H NMR, 13C NMR, and mass spectrometry.

Core Synthetic Applications

The synthetic utility of 1-bromo-2-octyne stems from its dual reactivity: the C-Br bond serves
as a site for coupling and substitution reactions, while the alkyne moiety can participate in a
variety of transformations.

Palladium/Copper-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds
between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a
copper(l) co-catalyst.[3][4][5] While 1-bromo-2-octyne is not a terminal alkyne, it can be
utilized in what is sometimes referred to as an "inverse" or "reverse" Sonogashira coupling,
where the bromoalkyne couples with an organometallic species. However, its primary role in
Sonogashira-type reactions is as an electrophilic partner in copper-catalyzed couplings.

The general mechanism involves two interconnected catalytic cycles. The palladium cycle
involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by
transmetalation with a copper acetylide and subsequent reductive elimination to yield the
coupled product.[4] The copper cycle facilitates the formation of the copper acetylide from the
terminal alkyne.[4]

Click to download full resolution via product page

The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of
unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as 1-bromo-
2-octyne.[6][7] This reaction is typically catalyzed by a copper(l) salt in the presence of an
amine base.[6] A key advantage of this method over the Glaser coupling is its selectivity, which
prevents the formation of homocoupled byproducts.[6]

The accepted mechanism involves the deprotonation of the terminal alkyne by the base to form
a copper(l) acetylide.[7] This intermediate then undergoes oxidative addition with the 1-
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bromoalkyne, followed by reductive elimination to yield the 1,3-diyne and regenerate the
copper(l) catalyst.[7]

Click to download full resolution via product page

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that allow for the construction of
five-membered heterocyclic rings.[8] The alkyne functionality in 1-bromo-2-octyne serves as
an excellent dipolarophile for these transformations.

The Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne is a
cornerstone of “click chemistry,” providing a highly efficient route to 1,2,3-triazoles. The reaction
of 1-bromo-2-octyne with an organic azide (R-Ns) leads to the formation of a bromo-
substituted triazole, which can be further functionalized. This reaction is often catalyzed by
copper(l) to enhance its rate and regioselectivity.

Similarly, 1-bromo-2-octyne can react with nitrile oxides (R-CNO), generated in situ, to
produce isoxazoles.[9][10] This transformation provides a direct and regioselective route to
highly substituted isoxazole derivatives, which are prevalent scaffolds in medicinal chemistry.
[10]

Click to download full resolution via product page

Nucleophilic Substitution Reactions

The carbon-bromine bond in 1-bromo-2-octyne is susceptible to nucleophilic attack, allowing
for the introduction of a variety of functional groups.

Primary and secondary amines can displace the bromide ion to form the corresponding
propargylamines. These reactions typically proceed via an Sn2 mechanism. It is important to
note that the resulting primary amine can act as a nucleophile itself, potentially leading to the
formation of secondary amines as byproducts.[11][12] Using an excess of the amine can favor
the formation of the primary amine.[11]
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Alkynyl thioethers are valuable intermediates in organic synthesis. They can be prepared by
the reaction of 1-bromo-2-octyne with a thiol or thiolate anion. Copper(l) catalysis is often
employed to facilitate this transformation, which proceeds under mild conditions.[13]

Applications in Drug Discovery and Development

The synthetic versatility of 1-bromo-2-octyne and its derivatives makes it a valuable tool in the
synthesis of biologically active molecules and pharmaceutical intermediates. Nitrogen-
containing heterocycles, which can be readily accessed through reactions of 1-bromo-2-
octyne, are prominent scaffolds in a majority of FDA-approved drugs.[14]

A notable example of the application of a similar bromoalkyne is in the synthesis of nitrogen-
containing heterocyclic scaffolds. For instance, a Cu(l)-catalyzed cross-coupling of 1-
bromoalkynes with N-heterocyclic organozinc reagents has been developed to produce
piperidines and pyrrolidines with an internal alkyne, which can be further elaborated.[15] This
methodology highlights the potential of 1-bromo-2-octyne in generating diverse molecular
frameworks for drug discovery programs.[15]

Conclusion

1-Bromo-2-octyne is a highly versatile and reactive precursor for a wide range of organic
transformations. Its ability to participate in powerful C-C and C-heteroatom bond-forming
reactions, including Sonogashira and Cadiot-Chodkiewicz couplings, 1,3-dipolar cycloadditions,
and nucleophilic substitutions, makes it an invaluable tool for synthetic chemists. The insights
and protocols provided in this guide are intended to facilitate the effective application of 1-
bromo-2-octyne in the synthesis of complex molecules, with the ultimate goal of accelerating
innovation in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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